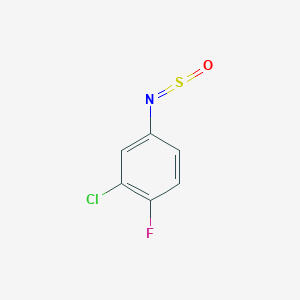

2-Chloro-1-fluoro-4-(sulfinylamino)benzene

描述

属性

IUPAC Name |

2-chloro-1-fluoro-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNOS/c7-5-3-4(9-11-10)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLZAWSFJRLVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=S=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-fluoroaniline with sulfinyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

2-Chloro-1-fluoro-4-(sulfinylamino)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfinylamino group can be oxidized to sulfonylamino or reduced to sulfenylamino derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .

科学研究应用

2-Chloro-1-fluoro-4-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-Chloro-1-fluoro-4-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Properties

The sulfinylamino group distinguishes 2-chloro-1-fluoro-4-(sulfinylamino)benzene from analogs like 4-fluoro-1-methyl-2-(sulfinylamino)benzene (CAS 1785761-01-4, ) and 2-chloro-1-fluoro-4-(4-nitrophenyl)benzene (CAS 904325-90-2, ). Key comparisons include:

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| This compound | C₆H₄ClFNO₂S | Cl (2), F (1), –N=S=O (4) | ~207.6* | Polar sulfinylamino, Cl/F electron-withdrawing |

| 4-Fluoro-1-methyl-2-(sulfinylamino)benzene | C₇H₆FNOS | F (4), CH₃ (1), –N=S=O (2) | 171.19 | Methyl (electron-donating) vs. Cl/F |

| 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene | C₁₂H₇ClFNO₂ | Cl (2), F (1), –NO₂ (4) | 251.64 | Strongly electron-withdrawing nitro group |

*Calculated based on molecular formula.

- Sulfinylamino vs. Nitro Groups: The sulfinylamino group (–N=S=O) introduces polarity and resonance stabilization, enabling hydrogen bonding and moderate electron withdrawal. In contrast, the nitro group (–NO₂) in is a stronger electron-withdrawing group, reducing aromatic ring electron density more significantly .

Reactivity in Electron-Stimulated Desorption (ESD)

ESD mechanisms (DEA, dipolar dissociation (DD), and dissociative ionization (DI)) are highly sensitive to substituent effects:

- Sulfinylamino Group: The polar –N=S=O group may increase dipole moments, favoring DD mechanisms. This contrasts with nitro-substituted analogs, where strong electron withdrawal could suppress anion desorption yields by stabilizing transient negative ions (TNIs) .

- Comparison with Benzene Films: Studies on condensed benzene ( ) reveal that halogen substituents (e.g., Cl, F) enhance DEA cross-sections due to higher electron affinity. For example, fluorinated benzenes exhibit higher anion desorption yields than non-halogenated analogs .

生物活性

2-Chloro-1-fluoro-4-(sulfinylamino)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A chlorine atom at the 2-position

- A fluorine atom at the 1-position

- A sulfinylamino group at the 4-position

This unique arrangement suggests potential interactions with various biological targets, which may confer antimicrobial, anti-inflammatory, or anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroaryl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of related compounds range from 16 µM to 128 µM, indicating varying levels of potency against these pathogens .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

| MA-1114 | 128 | Not Detected |

The structure-activity relationship (SAR) analysis suggests that the introduction of fluorine and sulfur atoms enhances antimicrobial activity by increasing lipophilicity and altering electronic properties .

Anticancer Activity

In vitro studies have demonstrated that similar sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation or induction of apoptosis. For example, compounds containing sulfonyl groups have been reported to inhibit tumor growth in xenograft models .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases, which are crucial in cancer progression and metastasis.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells or inhibit bacterial growth by disrupting metabolic processes.

Case Studies

- Antimicrobial Efficacy : A study involving fluoroaryl compounds demonstrated significant antibacterial activity against S. aureus. The compound MA-1156 showed an MIC of 16 µM, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Cells : Another investigation assessed the effects of sulfonamide derivatives on human breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly, suggesting their potential as chemotherapeutic agents .

常见问题

Q. What are the key synthetic routes for preparing 2-Chloro-1-fluoro-4-(sulfinylamino)benzene in laboratory conditions?

- Methodological Answer : A common approach involves reacting the corresponding amine precursor (e.g., 4-amino-1-chloro-2-fluorobenzene) with thionyl chloride (SOCl₂) under anhydrous conditions.

- Procedure :

Dissolve the amine in dry dichloromethane (DCM) at 0°C.

Add SOCl₂ dropwise under nitrogen atmosphere.

Reflux for 4–6 hours, monitoring progress via TLC.

Quench with ice-water, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane gradient).

Q. How can researchers ensure the purity of this compound following synthesis?

- Methodological Answer : Analytical techniques such as HPLC and GC are critical:

| Method | Conditions | Purity Criteria |

|---|---|---|

| HPLC | C18 column, ACN/H₂O (70:30), 1 mL/min, 254 nm | Retention time matching standard, >97% peak area |

| GC | Inert column, He carrier gas, 120–240°C gradient | Single peak, >97% by area |

- Validation : Compare with commercial reference standards (e.g., drug impurity standards in ). Purity >97% aligns with GC/HPLC protocols in and .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TCI America guidelines in ).

- Storage : Store at 0–6°C in amber glass vials to prevent degradation (similar to boronic acids in ).

- Disposal : Segregate waste and use certified hazardous waste services (per ) .

Advanced Research Questions

Q. What spectroscopic methods resolve the structure of this compound, and what signals are characteristic?

- Methodological Answer :

- 1H NMR : Aromatic protons exhibit splitting patterns due to Cl/F substituents (δ 7.2–7.8 ppm).

- 19F NMR : Distinct singlet near δ -110 ppm (fluorine para to sulfinylamino group).

- IR : S=O stretch at 1030–1070 cm⁻¹ (sulfinyl group).

- MS : Molecular ion [M+H]⁺ at m/z 220.5 (calculated).

- Reference : Structural analysis of sulfonyl chlorides () and PubChem data () .

Q. How can contradictory stability data under varying pH conditions be addressed?

- Methodological Answer :

- Systematic Study :

Prepare buffers (pH 1–13).

Incubate compound at 25°C/40°C, sampling at intervals (0, 24, 48 hrs).

Analyze via HPLC for degradation products (e.g., sulfonic acid derivatives).

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. Apply contradiction resolution frameworks from (e.g., triangulating HPLC, NMR, and mass balance data) .

Q. What computational approaches predict the sulfinylamino group’s reactivity?

- Methodological Answer :

- DFT Calculations :

Optimize geometry using B3LYP/6-31G(d).

Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

Simulate nucleophilic attack at sulfur or nitrogen centers.

- Validation : Compare with experimental results (e.g., reaction with Grignard reagents or electrophiles). ’s PubChem data supports such computational workflows .

Q. How do electronic effects of Cl/F substituents influence cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。